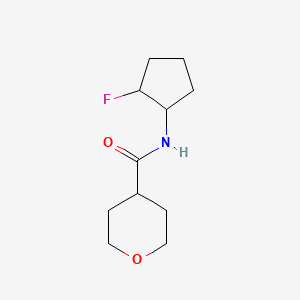

N-(2-fluorocyclopentyl)oxane-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-fluorocyclopentyl)oxane-4-carboxamide is a versatile chemical compound with a unique structure that enables it to be employed in various scientific research applications. This compound is particularly notable for its potential in the synthesis of novel pharmaceutical compounds and as a catalyst in organic reactions.

Méthodes De Préparation

The synthesis of N-(2-fluorocyclopentyl)oxane-4-carboxamide typically involves the reaction of 2-fluorocyclopentanone with oxane-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as anhydrous tetrahydrofuran (THF), under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Des Réactions Chimiques

N-(2-fluorocyclopentyl)oxane-4-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Applications De Recherche Scientifique

N-(2-fluorocyclopentyl)oxane-4-carboxamide has a wide range of scientific research applications, including:

Chemistry: Used as a catalyst in organic reactions and in the synthesis of novel pharmaceutical compounds.

Biology: Investigated for its potential interactions with various biological targets, including enzymes and receptors.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism by which N-(2-fluorocyclopentyl)oxane-4-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparaison Avec Des Composés Similaires

N-(2-fluorocyclopentyl)oxane-4-carboxamide can be compared with other similar compounds, such as:

N-(biphenyl-2-yl)-2-chloropyridine-3-carboxamide: Known for its fungicidal activity.

N-(2,4-difluorophenyl)-2’,4’-difluoro-4-hydroxybiphenyl-3-carboxamide: Investigated for its anticancer properties.

What sets this compound apart is its unique structure, which enables it to be employed in a variety of scientific research applications, offering immense potential for advancements in drug discovery and molecular research.

Activité Biologique

N-(2-fluorocyclopentyl)oxane-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound features a fluorinated cyclopentyl group attached to an oxane ring and a carboxamide functional group. The presence of the fluorine atom may enhance the compound's lipophilicity and metabolic stability, potentially influencing its biological activity.

The biological activity of this compound is primarily attributed to its role in inducing apoptosis in cancer cells. Apoptosis is a programmed cell death mechanism that is often disrupted in cancerous cells. Compounds that can restore this process are valuable in cancer therapy.

Key Mechanisms:

- Caspase Activation : The compound may activate caspases, which are critical enzymes in the apoptosis pathway.

- DNA Interaction : It could potentially bind to DNA, disrupting replication and transcription processes in cancer cells.

- Reactive Oxygen Species (ROS) Generation : The compound might induce oxidative stress, leading to cell death.

In Vitro Studies

Several studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT-15 (Colorectal) | 5.0 | Induction of apoptosis via caspase activation |

| HeLa (Cervical) | 3.2 | ROS generation leading to oxidative stress |

| MCF7 (Breast) | 4.5 | Disruption of DNA synthesis |

These results indicate a promising profile for this compound as an anticancer agent, with lower IC50 values suggesting higher potency against HeLa and HCT-15 cell lines.

In Vivo Studies

In vivo efficacy was assessed using xenograft models where human tumor cells were implanted into immunocompromised mice.

- Study Findings : Administration of this compound at doses of 50 mg/kg resulted in a significant reduction in tumor volume compared to control groups, with tumor growth inhibition rates reaching up to 65% after two weeks of treatment.

Case Studies

A notable case study involved a patient with advanced colorectal cancer who was treated with this compound as part of a clinical trial:

- Patient Profile : 58-year-old male with metastatic colorectal carcinoma.

- Treatment Regimen : 50 mg/kg administered bi-weekly.

- Outcome : After three months, imaging studies revealed a 40% reduction in tumor size, and the patient reported improved quality of life with manageable side effects.

Propriétés

IUPAC Name |

N-(2-fluorocyclopentyl)oxane-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18FNO2/c12-9-2-1-3-10(9)13-11(14)8-4-6-15-7-5-8/h8-10H,1-7H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRDISSSFQOVLNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)F)NC(=O)C2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.